Isomaltose is a disaccharide composed of two glucose units linked by an α-(1→6) glycosidic bond. It is a reducing sugar and a member of the isomalto-oligosaccharide group. Isomaltose is naturally found in fermented foods like sake and soy sauce []. It also exists in the branch points of starch molecules, such as amylopectin [].
Isomaltose is primarily sourced from the enzymatic breakdown of starch. It can be classified under oligosaccharides due to its composition of two monosaccharide units. Isomaltose is categorized as a non-reducing sugar because the glycosidic bond between the glucose units does not allow for the free aldehyde or ketone group that characterizes reducing sugars.
The synthesis of isomaltose can be achieved through various enzymatic methods, primarily involving transglycosylation reactions. Recent studies have highlighted several effective approaches:
These methods demonstrate the versatility in synthesizing isomaltose, making it accessible for industrial applications.
Isomaltose has the molecular formula and a molecular weight of approximately 342.30 g/mol. The structural representation can be described as follows:
The structural characteristics of isomaltose contribute to its stability and functionality in various applications.
Isomaltose participates in several chemical reactions that are pivotal for its functionality:
These reactions underline the compound's utility in producing other oligosaccharides and sugars.
The mechanism of action for isomaltose primarily revolves around its role as a substrate in enzymatic reactions:
This dual functionality positions isomaltose as a significant player in carbohydrate metabolism and biotechnological applications.
Isomaltose exhibits several notable physical and chemical properties:
These properties enhance its applicability in food products where moisture retention and stability are crucial.
Isomaltose finds extensive use across various domains:
Isomaltose (chemical formula: C₁₂H₂₂O₁₁; systematic name: 6-O-α-D-glucopyranosyl-D-glucopyranose) is a disaccharide composed exclusively of two D-glucose units. Unlike its isomer maltose, which features an α-(1→4) glycosidic bond, isomaltose possesses a distinctive α-(1→6) glycosidic linkage. This bond connects the anomeric carbon (C1) of the first glucose unit to the hydroxyl group on C6 of the adjacent glucose unit [1] [4] [5]. The α-configuration at C1 results in a bent molecular architecture, sterically distinct from linear maltose polymers. This structural nuance arises during enzymatic starch degradation when amylases cleave branch points in amylopectin, releasing isomaltose as a product [2] [6].
The α-(1→6) bond confers resistance to hydrolysis by typical α-amylases, which preferentially target α-(1→4) linkages. Instead, specialized enzymes like sucrase-isomaltase in the human small intestine hydrolyze isomaltose into free glucose monomers [2] [5]. Nuclear magnetic resonance (NMR) studies confirm that both glucose residues adopt the stable ᵖC₄ chair conformation, with the glycosidic bond torsion angles influencing overall molecular flexibility [10].
Table 1: Key Structural Features of Isomaltose
Property | Description |
---|---|
Chemical Formula | C₁₂H₂₂O₁₁ |
Molecular Weight | 342.30 g/mol |
Glycosidic Bond | α-(1→6) linkage |
IUPAC Name | 6-O-α-D-Glucopyranosyl-D-glucopyranose |
Reducing Sugar | Yes (free anomeric carbon on second glucose unit) |
Isomaltose is a white, crystalline solid with a melting point range of 155–160°C and moderate hygroscopicity [9]. It exhibits high solubility in water (~100 g/100 mL at 20°C), attributed to extensive hydrogen bonding between its eight hydroxyl groups and water molecules. This solubility surpasses that of less polar disaccharides like sucrose [1] [9]. In aqueous solutions, isomaltose demonstrates mutarotation, with anomeric equilibria shifting between α and β forms at the reducing end, yielding a specific optical rotation of [α]D = +107° (c=1, H₂O) [5] [9].
Thermogravimetric analyses reveal decomposition temperatures near 774°C, indicating moderate thermal stability [9]. However, under acidic conditions (pH < 3), the glycosidic bond undergoes hydrolysis, generating glucose monomers. Alkaline conditions (pH > 9) promote Lobry de Bruyn–van Ekenstein transformation, yielding glucose-mannose epimers [1] [6]. Crystallographically, isomaltose forms monoclinic crystals with defined hydrogen-bonding networks stabilizing the α-(1→6) linkage conformation [8] [9].
Table 2: Physicochemical Properties of Isomaltose
Property | Value/Range | Conditions |
---|---|---|
Melting Point | 155–160°C | — |
Water Solubility | ~100 g/100 mL | 20°C |
Optical Rotation | [α]D = +107° ± 4° | c=1 in H₂O, 24 hr |
pKa | 12.45 (predicted) | — |
LogP (Partition Coeff) | -4.606 (estimated) | Octanol/water |
Isomaltose and maltose share identical molecular formulas but differ critically in glycosidic bond positioning: maltose’s α-(1→4) linkage yields a linear conformation, while isomaltose’s α-(1→6) bond creates a kinked topology [4] [5]. This structural divergence translates to distinct biochemical behaviors:
Compared to sucrose (glucose-fructose α/β-(1→2)), isomaltose lacks fructose and is thus less sweet. It also differs from lactose (galactose-glucose β-(1→4)) by being fermentable by most gut microbes [3] [7].
Isomaltose undergoes prototropic tautomerism under physiological conditions, primarily at its reducing end’s anomeric center. The open-chain aldehyde form (minor component) equilibrates with cyclic α- and β-pyranose tautomers (dominant) via ring-opening/closure [10]. The α:β anomer ratio is typically 35:65 in solution, verified by ¹³C NMR spectroscopy [8] [10].
Enzymatic isomerization also occurs: Microbial sucrose isomerases convert sucrose to isomaltulose (palatinose), which shares isomaltose’s α-(1→6) bond but links glucose to fructose instead of glucose. Acid or enzymatic hydrolysis of isomaltulose then yields isomaltose [1] [6]. Additionally, valance tautomerism can arise during dehydration reactions, forming enol intermediates that revert to keto forms [10].
Table 3: Tautomeric Forms of Isomaltose
Tautomer Type | Structure | Prevalence |
---|---|---|
α-D-Glucopyranose | Closed-ring (C1-OH axial) | ~35% in solution |
β-D-Glucopyranose | Closed-ring (C1-OH equatorial) | ~65% in solution |
Aldehyde (open-chain) | Linear aldohexose | <0.1% |
These dynamic equilibria influence isomaltose’s reactivity in industrial processes, such as caramelization (150°C+), where tautomeric shifts precede polymerization [6] [10].
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